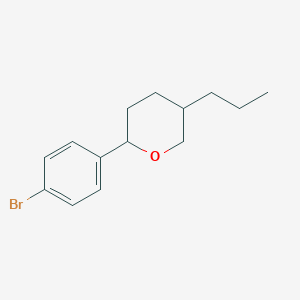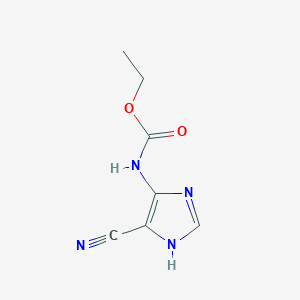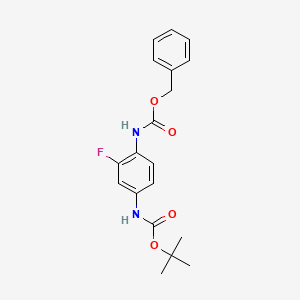
2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound features a bromophenyl group attached to a tetrahydropyran ring, which is further substituted with a propyl group. The presence of the bromine atom in the phenyl ring and the tetrahydropyran structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The choice of solvent, catalyst, and reaction conditions can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones or other oxygen-containing derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Lactones or other oxygenated derivatives.
Reduction: Dehalogenated compounds or reduced functional groups.
科学研究应用
2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.
2-(4-Bromophenyl)thiazole: Contains a thiazole ring instead of a tetrahydropyran ring.
4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with a bromophenyl group.
Uniqueness
2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is unique due to its combination of a bromophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. The presence of the propyl group further differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
属性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-propyloxane |
InChI |
InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3 |
InChI 键 |
SPEIHKLAKHRGBU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(OC1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)

![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)








